(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDMBAXSJPLSJGM-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930769-56-5 |

Source

|

| Record name | Benzenepropanoic acid, β-amino-4-bromo-, hydrochloride (1:1), (βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930769-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride

This technical guide provides a comprehensive overview of the core physical properties of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride (CAS 930769-56-5).[1][2] Aimed at researchers, scientists, and professionals in drug development, this document details the significance of each physical property, the rigorous experimental methodologies for their determination, and the interpretation of the resulting data. The focus is not only on the "what" but also the "why," offering field-proven insights into the causality behind experimental choices, ensuring a self-validating system of protocols.

Introduction and Chemical Identity

This compound is a chiral non-proteinogenic amino acid derivative. Such compounds are of significant interest in medicinal chemistry as building blocks for the synthesis of peptidomimetics, constrained peptides, and other biologically active molecules. The presence of a bromophenyl group can enhance binding affinities through halogen bonding and improve pharmacokinetic profiles. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent compound.[2]

A precise understanding of the physical properties of this molecule is paramount for its effective use in research and development. These properties dictate everything from storage conditions and formulation strategies to its behavior in biological assays.

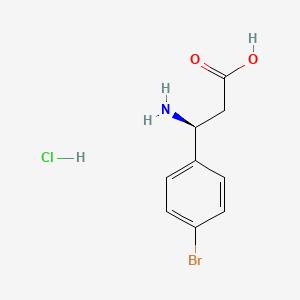

Chemical Structure:

Caption: Chemical structure of this compound.

Core Physical and Chemical Data

The foundational data for this compound are summarized in the table below. While some properties like molecular weight are calculated, others such as melting point and solubility require empirical determination.

| Property | Value | Source/Method |

| CAS Number | 930769-56-5 | Chemical Abstracts Service |

| Molecular Formula | C₉H₁₁BrClNO₂ | Calculated |

| Molecular Weight | 280.55 g/mol | Calculated[3] |

| Appearance | White to off-white solid | Expected, based on related compounds[4] |

| Purity | ≥95% | Supplier Data[1] |

| Melting Point | Not available | Requires experimental determination |

| Solubility | Not available | Requires experimental determination |

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to lower and broaden the melting range.[5]

Experimental Protocol: Capillary Melting Point Method

This method is chosen for its accuracy and the small amount of sample required.

Methodology:

-

Sample Preparation: A small amount of the dry crystalline compound is finely crushed. A capillary tube (closed at one end) is tapped into the powder to pack a small amount of sample to a height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

-

Rapid Preliminary Measurement: The temperature is increased rapidly to determine an approximate melting range. This saves time in subsequent, more precise measurements.

-

Accurate Measurement: A fresh sample is prepared. The apparatus is heated to about 20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is the completion of melting. This range is the melting point.

-

Validation: The measurement is repeated at least twice to ensure reproducibility.

Expected Insights: For context, the Fmoc-protected derivative of the parent amino acid has a reported melting point of 185-190 °C.[4] The hydrochloride salt is expected to have a distinct and likely higher melting point due to its ionic character.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in vitro assay design. The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[2]

Experimental Protocol: Thermodynamic Solubility Assay

This protocol determines the equilibrium solubility of the compound in various solvents.

Methodology:

-

Solvent Selection: Key solvents for drug development are chosen: deionized water, phosphate-buffered saline (PBS, pH 7.4), dimethyl sulfoxide (DMSO), and ethanol.

-

Sample Preparation: An excess amount of the compound is added to a known volume of each solvent in separate vials. This ensures that a saturated solution is formed.

-

Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to ensure equilibrium is reached. A common practice is to use a shaker or rotator.

-

Phase Separation: The samples are centrifuged at high speed to pellet the undissolved solid.

-

Quantification: A carefully measured aliquot of the supernatant is removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, calibrated with known standards.

-

Data Reporting: Solubility is reported in units such as mg/mL or mmol/L.

Expert Insights: The "like dissolves like" principle suggests that the ionic hydrochloride salt will have higher solubility in polar protic solvents like water and ethanol.[7][8] DMSO is a strong polar aprotic solvent and is also expected to be a good solvent. Establishing the solubility in these key media is essential for preparing stock solutions for biological screening and for preclinical formulation development.

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the number of different types of protons in a molecule and their connectivity.[9][10]

Methodology:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added if not present in the solvent.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz). A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The resulting spectrum is analyzed for:

-

Chemical Shift (δ): The position of the peaks on the x-axis, which indicates the electronic environment of the protons.

-

Integration: The area under each peak, which is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting of a peak into multiple lines, which indicates the number of neighboring protons.

-

Predicted ¹H NMR Spectrum Interpretation:

-

Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.0-8.0 ppm) for the AA'BB' system of the 1,4-disubstituted benzene ring.

-

Methine Proton (α-proton): A multiplet (likely a triplet or doublet of doublets) corresponding to the proton on the chiral carbon, shifted downfield due to the adjacent amino and aryl groups.

-

Methylene Protons (β-protons): A multiplet corresponding to the two protons adjacent to the carboxyl group. These protons are diastereotopic and may show complex splitting.

-

Amine Protons: A broad singlet for the -NH₃⁺ protons.

-

Carboxylic Acid Proton: A broad singlet for the -COOH proton, if not exchanged with D₂O.

Caption: ¹H NMR Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum is taken first and automatically subtracted.

-

Data Analysis: The spectrum is analyzed for characteristic absorption bands corresponding to the functional groups.

Expected Characteristic IR Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from ~3300 to 2500 cm⁻¹.

-

N-H Stretch (Ammonium Salt): A broad band from ~3000 to 2800 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its structure.[11][12]

Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile/water).

-

Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like this one. The mass spectrum is recorded in positive ion mode.

-

Data Analysis: The spectrum is analyzed for the molecular ion peak.

Expected Result: In positive ion mode ESI-MS, the expected peak would be for the molecular ion [M+H]⁺, where M is the free base. The expected mass-to-charge ratio (m/z) would be approximately 244.09 (for C₉H₁₀BrNO₂). A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 244 and 246). This pattern is a definitive confirmation of the presence of one bromine atom.

Conclusion

References

-

3-Amino-3-(4-Bromophenyl)Propionic Acid. American Elements. [Link]

-

3-Amino-3-(4-bromophenyl)propanoic acid | C9H10BrNO2. PubChem. [Link]

-

3-Amino-3-(4-bromophenyl)propanoic acid | CAS#:479074-63-0. Chemsrc. [Link]

-

Spectroscopy IV: H-NMR | MCAT Crash Course. YouTube. [Link]

-

Solubility Rules. Chemistry LibreTexts. [Link]

-

Mass Spectrometry analysis of Small molecules. SlideShare. [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. [Link]

-

Melting point determination. University of Calgary. [Link]

-

Solubility Rules. YouTube. [Link]

-

Quantifying Small Molecules by Mass Spectrometry. LCGC International. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. [Link]

-

Experiment 1 - Melting Points. University of Missouri–St. Louis. [Link]

-

1H NMR: How Many Signals?. Master Organic Chemistry. [Link]

Sources

- 1. (S)-3-Amino-3-(4-bromophenyl)propanoic acid hydrochloride [cymitquimica.com]

- 2. CAS 930769-56-5: Benzenepropanoic acid, β-amino-4-bromo-, … [cymitquimica.com]

- 3. chemscene.com [chemscene.com]

- 4. chemimpex.com [chemimpex.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 9. acdlabs.com [acdlabs.com]

- 10. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 11. uab.edu [uab.edu]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Solubility Profiling of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride. Given the absence of extensive public data on this specific molecule, this document emphasizes robust experimental design and theoretical understanding to empower researchers in generating high-quality, reliable solubility data.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical property that profoundly influences a drug candidate's developability, impacting its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy. For a molecule like this compound, a chiral β-amino acid derivative, understanding its solubility behavior is paramount for formulation design, salt selection, and predicting its in vivo performance.

While direct solubility data for the target compound is scarce, we can draw parallels from its structural analogues. For instance, (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride is reported to be soluble in water[1]. This suggests that our target molecule, with its polar amino and carboxylic acid functionalities and the hydrochloride salt form, is likely to exhibit aqueous solubility. However, the presence of the lipophilic 4-bromophenyl group will modulate this property, making experimental determination essential.

This guide will provide the foundational knowledge and detailed protocols to accurately characterize the solubility of this compound in various relevant media.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of an amino acid hydrochloride is a multifactorial property governed by the interplay of its molecular structure and the surrounding solvent environment. Key influencing factors include:

-

pH and Ionization: As an amino acid, (3S)-3-amino-3-(4-bromophenyl)propanoic acid possesses both an acidic carboxylic acid group and a basic amino group. Its hydrochloride salt form indicates that the amino group is protonated. The solubility of such compounds is highly pH-dependent.[2][3] In aqueous solutions, the equilibrium between the cationic, zwitterionic, and anionic forms will dictate the overall solubility.[2] Generally, the solubility is at its minimum at the isoelectric point (pI) and increases as the pH moves away from the pI due to the formation of more soluble ionic species.[3]

-

Solvent Composition: The choice of solvent significantly impacts solubility. For polar compounds like amino acid hydrochlorides, polar solvents like water are generally effective. The solubility in organic solvents is expected to be lower and will decrease with increasing hydrophobicity of the solvent (e.g., from methanol to 2-propanol).[4] Understanding solubility in various solvent systems, including mixed aqueous-organic solvents, is crucial for developing purification and formulation strategies.[5]

-

Temperature: The dissolution process can be either endothermic or exothermic, meaning solubility can increase or decrease with temperature. For most solids, solubility increases with temperature. This relationship can often be described by the van't Hoff equation and is a critical parameter to evaluate, especially for manufacturing and storage considerations.

-

Crystal Form (Polymorphism): The solid-state properties of the active pharmaceutical ingredient (API), such as its crystal form (polymorphism), can have a dramatic impact on its solubility and dissolution rate.[6][7][8] Different polymorphs of the same compound can exhibit different lattice energies, leading to variations in their thermodynamic solubility.[8][9] It is crucial to characterize the solid form of the material being tested to ensure the consistency and reproducibility of solubility data.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method .[10][11] This equilibrium-based method ensures that the solution is truly saturated with the compound, providing a reliable measure of its intrinsic solubility under specific conditions.

Materials and Equipment

-

This compound (ensure purity and solid-state characterization)

-

Solvents: Deionized water, phosphate-buffered saline (PBS), and a range of relevant organic solvents (e.g., methanol, ethanol, acetonitrile, dimethyl sulfoxide (DMSO)).

-

pH adjustment solutions: 0.1 M HCl and 0.1 M NaOH.

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

pH meter

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Protocol

-

Preparation of Stock Solutions and Standards:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., methanol or water) for creating a calibration curve.

-

Prepare a series of calibration standards by diluting the stock solution to cover the expected solubility range.

-

-

Sample Preparation:

-

Add an excess amount of the solid compound to a series of vials. A visual excess of solid should remain at the end of the experiment to ensure saturation.

-

Add a precise volume of the desired solvent to each vial.

-

For pH-dependent solubility, use buffers of known pH.

-

-

Equilibration:

-

Securely cap the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand for a short period to allow for initial sedimentation of the excess solid.

-

Centrifuge the vials to pellet the remaining solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid artificially high solubility readings.

-

-

Quantification by HPLC:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples, along with the calibration standards, using a validated HPLC method. A reversed-phase C18 column is often suitable for aromatic amino acids.[12] UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm) is typically used.[13] Derivatization is generally not required for aromatic amino acids.[12][14]

-

HPLC Method Development Considerations

A robust HPLC method is crucial for accurate quantification. The following diagram outlines the key considerations for method development.

Caption: Key Parameters for HPLC Method Development.

Data Analysis and Presentation

The concentration of this compound in the saturated supernatant is determined from the calibration curve. The solubility is then reported in appropriate units (e.g., mg/mL or mM).

Table 1: Example of Solubility Data Presentation for this compound at 25°C

| Solvent | pH | Solubility (mg/mL) ± SD | Solubility (mM) ± SD |

| Deionized Water | 6.5 | [Experimental Value] | [Calculated Value] |

| PBS | 7.4 | [Experimental Value] | [Calculated Value] |

| 0.1 M HCl | 1.0 | [Experimental Value] | [Calculated Value] |

| 0.1 M NaOH | 13.0 | [Experimental Value] | [Calculated Value] |

| Methanol | N/A | [Experimental Value] | [Calculated Value] |

| Ethanol | N/A | [Experimental Value] | [Calculated Value] |

Troubleshooting and Interpretation

-

High Variability in Results: This could be due to incomplete equilibration, inadequate phase separation, or issues with the analytical method. Ensure sufficient shaking time, proper centrifugation and filtration, and a validated HPLC method.

-

Low Recovery: The compound may be adsorbing to the filter membrane. Test different filter materials (e.g., PVDF, PTFE).

-

Supersaturation: This can occur if the temperature fluctuates during the experiment. Maintain strict temperature control.

-

pH Shift: The dissolution of the compound can alter the pH of the medium, especially in unbuffered solutions. Measure the pH of the supernatant after equilibration.[15]

Conclusion

Determining the solubility of a novel compound like this compound requires a systematic and rigorous approach. By employing the well-established shake-flask method coupled with a validated analytical technique such as HPLC, researchers can generate accurate and reliable solubility data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and ultimately advancing promising drug candidates through the development pipeline.

References

-

JIGS Chemical Limited. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride. [Link]

- Lahiri, S. C. (2007). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 84(11), 1113-1120.

-

Avdeef, A. (2007). The solubility-pH profiles of amino acids showing departures from the... ResearchGate. [Link]

- USP. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-41.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 685783.

-

van der Wielen, L. A. M., et al. (2018). Modelling the solubility of the 20 proteinogenic amino acids with experimentally derived saturation data. Wageningen University & Research. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

-

PubChem. (3R)-3-amino-3-phenylpropanoic acid. [Link]

-

Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. [Link]

- Kumar, D., et al. (2025). The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients. CrystEngComm.

-

Academia.edu. (n.d.). Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. [Link]

- Gilar, M., et al. (2013). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Analytical Chemistry, 85(15), 7278–7285.

- Trevino, S. R., et al. (2008). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science, 17(10), 1747–1757.

- Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Pharmaceutics, 14(8), 1698.

-

Syrris. (n.d.). Pharmaceutical Crystallization in drug development. [Link]

-

Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

- USP. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 54(44), 11176–11192.

- Al-Janabi, K. F. (2020). QUANTITATIVE ANALYSIS OF SOME AROMATIC AMINO ACIDS BY SPECTROPHOTOMETRIC MATHEMATICAL DERIVATIZATION. University of Baghdad Digital Repository.

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

- Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.

- Blagden, N., et al. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630.

- Kumar, L. (2023). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 133-140.

- Zhao, J. Y., et al. (1996). quantitative determination of aromatic amino acids at protein surface by size exclusion hplc coupled.

-

Wikipedia. (n.d.). Aminolevulinic acid. [Link]

Sources

- 1. (S)-(-)-3-Amino-3-phenylpropionic acid hydrochloride High Purity (>99%) at Best Price [jigspharma.com]

- 2. researchgate.net [researchgate.net]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 5. research.wur.nl [research.wur.nl]

- 6. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) DOI:10.1039/D4CE01170H [pubs.rsc.org]

- 7. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. syrris.com [syrris.com]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species [academia.edu]

- 12. Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. jocpr.com [jocpr.com]

- 15. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Biological Activity of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride, a halogenated analogue of phenibut. In the absence of direct experimental data for this specific molecule, this guide leverages a robust, structure-activity relationship (SAR) approach. By examining the well-documented pharmacology of its close structural analogues—phenibut, baclofen, and F-phenibut—we infer its mechanism of action, potential potency, and receptor selectivity. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel GABAergic compounds. It outlines predicted mechanisms, comparative pharmacology, and detailed experimental protocols for the empirical validation of its activity.

Introduction: A Novel GABA Analogue

This compound belongs to the class of β-aryl-γ-aminobutyric acid (GABA) derivatives. This class of compounds is of significant interest in neuroscience and pharmacology due to their ability to modulate the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system (CNS). The parent compound of this family, phenibut (β-phenyl-GABA), and its chlorinated analogue, baclofen (β-(4-chlorophenyl)-GABA), are well-characterized for their activity as GABA-B receptor agonists, leading to their clinical use as anxiolytics and muscle relaxants, respectively.[1][2]

The introduction of a bromine atom at the para-position of the phenyl ring in the (S)-enantiomeric form suggests a compound with potentially unique pharmacological properties. Halogenation is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic profile of a lead compound. This guide will, therefore, explore the predicted biological activity of this compound based on the established pharmacology of its congeners.

Predicted Mechanism of Action: A GABA-B Receptor Agonist

Based on its structural architecture, this compound is predicted to be a selective agonist of the GABA-B receptor.[1][3][4] GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that mediate slow and prolonged inhibitory signals in the CNS.[5][6]

Upon binding, an agonist induces a conformational change in the GABA-B receptor, which is a heterodimer of GABA-B1 and GABA-B2 subunits. This activation leads to the dissociation of the associated G-protein into its Gα and Gβγ subunits. The downstream effects include:

-

Inhibition of adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7]

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels , resulting in potassium ion efflux and hyperpolarization of the neuronal membrane.[6]

-

Inhibition of voltage-gated calcium channels , which reduces the influx of calcium ions into the presynaptic terminal, thereby decreasing the release of excitatory neurotransmitters.[7]

These actions collectively lead to a reduction in neuronal excitability, which is the basis for the anxiolytic, muscle relaxant, and sedative effects observed with GABA-B agonists.[1][2]

Comparative Pharmacology and Structure-Activity Relationship (SAR)

The biological activity of this compound can be inferred from the known activities of its structural analogues.

The Role of the Phenyl Ring and Halogenation

The phenyl ring is crucial for activity, and its substitution pattern significantly influences potency. Baclofen, with a chlorine atom at the para-position of the phenyl ring, is a more potent GABA-B agonist than phenibut, which is unsubstituted.[8] A study on F-phenibut, the para-fluoro analogue, also demonstrated high potency.[9] This suggests that an electron-withdrawing halogen at the para-position enhances the binding affinity for the GABA-B receptor. Therefore, it is highly probable that this compound is a potent GABA-B agonist, likely with a potency greater than that of phenibut.

Stereoselectivity

Pharmacological studies of phenibut have shown that the (R)-enantiomer is significantly more active at the GABA-B receptor than the (S)-enantiomer.[8] The target compound of this guide is the (3S)-enantiomer. This stereochemistry is analogous to the less active enantiomer of phenibut, which might suggest a lower potency. However, it is important to note that the Cahn-Ingold-Prelog priority rules can sometimes lead to an 'S' designation for a molecule that is sterically analogous to an 'R' designated molecule in a related compound, depending on the substituents. A thorough stereochemical analysis in the context of the GABA-B receptor binding pocket is necessary for a definitive prediction.

Quantitative Comparison with Analogues

The following table summarizes the reported binding affinities and functional potencies of key analogues, providing a basis for estimating the activity of the bromo-derivative.

| Compound | GABA-B Receptor Binding Affinity (Ki) | Functional Potency (EC50) | Reference(s) |

| (±)-Baclofen | 6.0 µM | 6.0 µM | [8][9] |

| (R)-Phenibut | 92 µM | Not Reported | [8] |

| (±)-Phenibut | 177 µM | 1362 µM | [8][9] |

| F-Phenibut | Not Reported | 23.3 µM | [9] |

| (3S)-3-amino-3-(4-bromophenyl)propanoic acid | Predicted: < 92 µM | Predicted: < 1362 µM | Inferred |

Table 1: Comparative Quantitative Data of GABA-B Agonists.

Based on the trend that para-halogenation increases potency (Baclofen and F-phenibut vs. Phenibut), it is reasonable to hypothesize that the bromo-analogue will have a higher binding affinity (lower Ki) and functional potency (lower EC50) than phenibut.

Recommended Experimental Protocols for Characterization

To empirically determine the biological activity of this compound, a series of in vitro and cellular assays are recommended.

Radioligand Binding Assays

This is a fundamental technique to determine the binding affinity and selectivity of the compound for GABA receptors.

Protocol: GABA-B Receptor Binding Assay

-

Tissue Preparation: Prepare crude synaptic membranes from rat or mouse whole brain or cerebellum.

-

Radioligand: Use [³H]CGP 54626, a high-affinity GABA-B antagonist, as the radioligand.[10]

-

Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻³ M).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

A similar protocol can be used for GABA-A receptors using [³H]muscimol to assess selectivity.[10]

Functional Assays

Functional assays are crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator.

Protocol: [³⁵S]GTPγS Binding Assay

This assay measures the activation of G-proteins, a direct consequence of GPCR agonism.

-

Membrane Preparation: Use membranes from cells stably expressing recombinant human GABA-B receptors or from brain tissue.

-

Incubation: Incubate the membranes with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Reaction: Agonist binding will stimulate the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Detection: Separate bound [³⁵S]GTPγS by filtration and quantify using a scintillation counter.

-

Data Analysis: Plot the stimulated binding against the compound concentration to determine the EC50 and the maximum effect (Emax) relative to a full agonist like GABA or baclofen.

Protocol: Electrophysiology (Patch-Clamp)

This technique provides a direct measure of the compound's effect on ion channel activity in single cells.

-

Cell Culture: Use HEK293 cells or Xenopus oocytes expressing recombinant GABA-B receptors and GIRK channels.

-

Recording: Perform whole-cell voltage-clamp recordings.

-

Application: Apply the test compound at various concentrations to the cell via a perfusion system.

-

Measurement: Measure the induced outward potassium current.

-

Data Analysis: Construct a dose-response curve to determine the EC50 and Emax.

Potential Therapeutic Applications

Given its predicted activity as a GABA-B agonist, this compound may have therapeutic potential in several neurological and psychiatric disorders, including:

-

Anxiety Disorders: Similar to phenibut, it may possess anxiolytic properties.[1]

-

Spasticity: Like baclofen, it could be effective in treating muscle spasticity associated with conditions like multiple sclerosis and spinal cord injury.[2]

-

Neuropathic Pain: GABA-B agonists have shown analgesic effects in various pain models.

-

Substance Use Disorders: There is growing interest in the use of GABA-B agonists for the treatment of alcohol and drug addiction.

Safety and Handling

While no specific toxicity data exists for this compound, information from a structurally similar compound, 3-amino-3-(3-bromophenyl)propanoic acid, indicates potential hazards.[11] According to the Globally Harmonized System (GHS) classifications for this related compound, it may cause skin irritation, serious eye irritation, and respiratory irritation.[11]

Recommended Precautions:

-

Handle in a well-ventilated area or with local exhaust ventilation.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Conclusion

This compound is a promising but uncharacterized GABA analogue. The structure-activity relationships derived from its close analogues, phenibut, baclofen, and F-phenibut, strongly suggest that it is a potent GABA-B receptor agonist. The para-bromo substitution is predicted to enhance its potency compared to phenibut. This technical guide provides a solid theoretical framework and a clear experimental roadmap for researchers to investigate and validate the biological activity and therapeutic potential of this novel compound. The detailed protocols provided herein offer a self-validating system for its comprehensive pharmacological characterization.

References

-

Siegel, G. J., Agranoff, B. W., Albers, R. W., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Lippincott-Raven. Available from: [Link]

-

Pin, J. P., & Bettler, B. (2016). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Neuropharmacology, 111, 294-304. Available from: [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. CNS drug reviews, 7(4), 471–481. Available from: [Link]

-

PubChem. (n.d.). 3-Amino-3-(3-bromophenyl)propanoic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

-

Čižaitė, K., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3108. Available from: [Link]

- Vertex AI Search. (n.d.). The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. Retrieved January 26, 2026, from [A valid, clickable URL will be provided here]

-

Chemsrc. (2025). 3-Amino-3-(4-bromophenyl)propanoic acid. Retrieved January 26, 2026, from [Link]

-

Karim, N., et al. (2013). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. ACS Chemical Neuroscience, 4(10), 1357-1368. Available from: [Link]

-

Enna, S. J. (2001). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1: Unit 1.7. Available from: [Link]

-

Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. ResearchGate. Available from: [Link]

-

Lüddens, H., et al. (1992). Ro 15-4513 binding to GABAA receptors: subunit composition determines ligand efficacy. European Journal of Pharmacology, 225(4), 345-348. Available from: [Link]

-

Laha, K. T., et al. (2013). Three Arginines in the GABAA Receptor Binding Pocket Have Distinct Roles in the Formation and Stability of Agonist- versus Antagonist-Bound Complexes. The Journal of Neuroscience, 33(32), 12957-12968. Available from: [Link]

-

Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481. Available from: [Link]

-

Iqbal, M., et al. (2021). Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists. Molecules, 26(15), 4467. Available from: [Link]

-

Wikipedia. (n.d.). GABAB receptor. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). 3 Binding Affinities (nM) of Benzodiazepine Site Ligands to GABA A Receptors.... Retrieved January 26, 2026, from [Link]

-

Woll, K. A., et al. (2024). Three classes of propofol binding sites on GABAA receptors. Journal of Biological Chemistry, 300(1), 107778. Available from: [Link]

-

Dambrova, M., et al. (2008). Comparative pharmacological activity of optical isomers of phenibut. ResearchGate. Available from: [Link]

-

Eurofins Discovery. (n.d.). GABA (Non-Selective) Rat Receptors [3H] GABA Binding Agonist Radioligand LeadHunter Assay. Retrieved January 26, 2026, from [Link]

-

Simoes-Pires, C., et al. (2020). Phenolics as GABAA Receptor Ligands: An Updated Review. Molecules, 25(11), 2679. Available from: [Link]

-

Bolte, M., et al. (2018). Crystal Structure and Thermal Properties of Phenibut, Phenibut H2O and Phenibut HCl. ChemistrySelect, 3(44), 12513-12517. Available from: [Link]

-

Ogata, N., & Tatebayashi, H. (1991). [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor]. Nihon Yakurigaku Zasshi, 97(4), 179-189. Available from: [Link]

-

Szymanska, E., et al. (2019). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 24(21), 3943. Available from: [Link]

-

Irie, T., et al. (2020). F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells. European Journal of Pharmacology, 884, 173437. Available from: [Link]

-

Worms, P., et al. (1982). gamma-Aminobutyric acid (GABA) receptor stimulation. I. Neuropharmacological profiles of progabide (SL 76002) and SL 75102, with emphasis on their anticonvulsant spectra. The Journal of Pharmacology and Experimental Therapeutics, 220(3), 660-671. Available from: [Link]

Sources

- 1. Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [Pharmacology and physiological function of gamma-aminobutyric acid B type receptor] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GABAB receptor - Wikipedia [en.wikipedia.org]

- 7. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. F-phenibut (β-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an outward-rectifying K+ current and suppresses the generation of action potentials in mouse cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Amino-3-(3-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603619 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Halogenated Phenylalanine Analogs in Research

Introduction: Beyond the Canonical 20—A Halogen's Touch

In the intricate world of molecular biology and drug discovery, the ability to subtly yet profoundly alter the function of proteins is paramount. While the 20 canonical amino acids provide a vast chemical landscape, the introduction of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities for probing and engineering biological systems. Among the most powerful of these tools are the halogenated phenylalanine analogs.

The substitution of a hydrogen atom on the phenyl ring of phenylalanine with a halogen (Fluorine, Chlorine, Bromine, or Iodine) is not a mere isosteric replacement; it is a strategic modification that imbues the amino acid with unique physicochemical properties.[1][2] These properties—ranging from altered hydrophobicity and electronic character to the ability to form specific non-covalent interactions like halogen bonds—make these analogs invaluable reporters, structural probes, and modulators of biological activity.[1][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, methodologies, and applications of halogenated phenylalanine analogs, moving beyond simple protocols to explain the causal science behind their use.

Caption: Core structure of phenylalanine showing the ortho, meta, and para positions for halogen substitution.

Chapter 1: The Physicochemical Rationale: Why Halogenate?

The decision to incorporate a halogenated phenylalanine analog is driven by the predictable and tunable effects of the halogen atom on the amino acid's properties. Understanding these effects is critical for rational experimental design.

-

Steric and Electronic Perturbations : The size of the halogen atom (I > Br > Cl > F) and its high electronegativity create both steric bulk and a powerful inductive electron-withdrawing effect.[1][4] This alters the electron distribution of the phenyl ring, influencing cation-π interactions and the acidity of nearby residues.

-

Hydrophobicity Modulation : Halogenation systematically increases the hydrophobicity of the phenylalanine side chain. This property can be exploited to enhance protein stability by improving packing within the hydrophobic core or to increase the membrane permeability of peptide-based drugs.[1][5]

-

The Halogen Bond : A defining feature, particularly for heavier halogens (Cl, Br, I), is the ability to act as a halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts favorably with a Lewis base, such as a backbone carbonyl oxygen or a histidine nitrogen.[4] This interaction can significantly enhance ligand-receptor binding affinity, often with greater potency than a hydrogen bond.[4]

-

Unique Spectroscopic Probes : The fluorine atom (as ¹⁹F) possesses a nuclear spin of ½ and is 100% naturally abundant, making it an exceptional Nuclear Magnetic Resonance (NMR) probe. Its chemical shift is exquisitely sensitive to the local electrostatic environment, providing a non-invasive window into protein conformation and dynamics without the background noise inherent in biological systems.[1] For crystallography, the heavier bromine and especially iodine atoms are powerful anomalous scatterers, providing a direct route to solving the phase problem.[6]

Data Presentation: Comparative Properties of para-Halogenated Phenylalanines

The following table summarizes the key physicochemical properties that distinguish common halogenated phenylalanine analogs from the native amino acid.

| Property | L-Phenylalanine (Phe) | 4-Fluoro-Phe (4F-Phe) | 4-Chloro-Phe (4Cl-Phe) | 4-Bromo-Phe (4Br-Phe) | 4-Iodo-Phe (4I-Phe) | Causality & Implication |

| van der Waals Radius (Å) | 1.20 (H) | 1.47 (F) | 1.75 (Cl) | 1.85 (Br) | 1.98 (I) | Increasing steric bulk can be used to probe binding pockets or can impact protein folding if placed in a tightly packed core. |

| Electronegativity (Pauling) | 2.20 (H) | 3.98 (F) | 3.16 (Cl) | 2.96 (Br) | 2.66 (I) | Strong electron withdrawal alters ring electronics, influencing aromatic stacking and cation-π interactions. |

| Relative Hydrophobicity (M log P)¹ | -1.374 | -0.953 | Not Reported | Not Reported | 0.846 (as tetrafluoro-iodo-Phe) | A predictable increase in lipophilicity enhances hydrophobic interactions and can improve cell permeability of peptides.[5] |

| Halogen Bond Donor Strength | None | Very Weak | Moderate | Strong | Strongest | Enables the engineering of specific, high-affinity interactions in protein-ligand and protein-protein interfaces.[4] |

| Utility as a Probe | ¹H/¹³C NMR | ¹⁹F NMR | - | X-ray (Anomalous) | X-ray (Anomalous) | Provides unique spectroscopic handles for structural biology; ¹⁹F for dynamics (NMR), Br/I for structure solution (X-ray).[1][6] |

¹M log P values are from Kokubo, H., et al. (2020) and serve as a proxy for hydrophobicity.[5]

Chapter 2: Synthesis and Incorporation Strategies

Incorporating a halogenated phenylalanine analog into a protein of interest requires a robust and validated methodology. The choice of strategy depends on whether site-specific precision or global incorporation is required.

Chemical Synthesis

While a full review of organic synthesis is beyond the scope of this guide, it's important to note that various halogenated phenylalanine derivatives are commercially available or can be synthesized through established methods. One-pot syntheses, such as those employing Sonogashira cross-coupling reactions with halogenated phenylalanine precursors, have streamlined the creation of more complex analogs for specialized applications like fluorescent imaging.[7][8]

Site-Specific Genetic Code Expansion

The most powerful and precise method for incorporating a single halogenated analog at a defined position is through genetic code expansion. This technique hijacks the cell's translational machinery.

The Causality of the System: The methodology relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair. "Orthogonal" means this pair functions independently of the host cell's own synthetases and tRNAs and does not recognize any of the 20 canonical amino acids. The aaRS is engineered to exclusively recognize the desired halogenated phenylalanine analog, and the tRNA is engineered with an anticodon that recognizes a nonsense or "stop" codon, typically the amber codon (TAG).

When a plasmid encoding the orthogonal pair is introduced into an expression host (e.g., E. coli) and the halogenated analog is supplied in the growth media, the following occurs:

-

The orthogonal aaRS charges its cognate tRNA with the halogenated analog.

-

During translation of the target protein's mRNA, the ribosome pauses when it encounters the engineered in-frame TAG codon.

-

Instead of terminating translation, the charged orthogonal tRNA recognizes the TAG codon and inserts the halogenated phenylalanine analog.

-

Translation continues, resulting in a full-length protein containing the analog at the specified position.[6][9]

Caption: The experimental workflow for incorporating a halogenated phenylalanine using genetic code expansion.

Chapter 3: Core Applications in Research

The unique properties of halogenated phenylalanine analogs have been leveraged across numerous scientific disciplines.

Probing Protein Structure and Dynamics with ¹⁹F NMR

Rationale: The ¹⁹F nucleus provides a clean and highly sensitive NMR signal. Because fluorine is absent in native biological systems, any observed signal comes directly from the incorporated probe. The chemical shift of the ¹⁹F atom is extremely sensitive to its local environment, making it an ideal reporter for conformational changes, ligand binding, or changes in protein dynamics.

Experimental Protocol: 1D ¹⁹F NMR of a Labeled Protein

This protocol outlines the essential steps for obtaining a ¹⁹F NMR spectrum of a protein labeled with 4-fluorophenylalanine (4F-Phe).

-

Protein Expression and Labeling (Self-Validating System):

-

Step 1.1: Co-transform E. coli BL21(DE3) cells with two plasmids: one containing the target gene with an amber (TAG) codon at the desired position, and another containing the orthogonal synthetase/tRNA pair specific for 4F-Phe.

-

Step 1.2: Grow the cells in minimal medium to an OD₆₀₀ of 0.6-0.8. The use of minimal medium is critical to prevent scavenging of endogenous phenylalanine.

-

Step 1.3: Add 4F-Phe to a final concentration of 1-2 mM.

-

Step 1.4: Induce protein expression with IPTG and grow for an additional 12-16 hours at a reduced temperature (e.g., 18°C) to ensure proper folding.

-

Step 1.5 (Validation): Run a parallel negative control culture without adding 4F-Phe. Successful site-specific incorporation should yield full-length protein only in the +4F-Phe culture, while the negative control shows a truncated product. Verify the mass of the full-length protein via ESI-MS to confirm incorporation.[9]

-

-

Protein Purification:

-

Step 2.1: Lyse the cells and purify the protein using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography if His-tagged, followed by size-exclusion chromatography).

-

-

NMR Sample Preparation:

-

Step 3.1: Exchange the purified protein into a deuterated NMR buffer (e.g., 20 mM NaPO₄, 50 mM NaCl, pH 7.0 in 99.9% D₂O).

-

Step 3.2: Concentrate the protein to a final concentration of 100-500 µM.

-

Step 3.3: Add 5-10% D₂O for signal locking. Add a known concentration of a fluorine-containing standard (e.g., trifluoroacetic acid) for chemical shift referencing if required.

-

-

NMR Data Acquisition:

-

Step 4.1: Acquire a 1D ¹⁹F NMR spectrum on a spectrometer equipped with a fluorine-capable probe.

-

Step 4.2: Typical parameters include a spectral width of

50 ppm centered around the expected chemical shift for 4F-Phe (-114 ppm), a recycle delay of 1.5-2.0 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024-4096 scans).

-

Solving Crystal Structures with Anomalous Dispersion

Rationale: The ability of heavy atoms to scatter X-rays anomalously is the basis for the single-wavelength anomalous dispersion (SAD) phasing method in X-ray crystallography. Site-specifically incorporating an iodine atom (via p-iodo-L-phenylalanine) introduces a powerful anomalous scatterer into the protein.[6] This often allows for direct determination of crystallographic phases from a single dataset collected at a single wavelength, bypassing the need for heavy-atom soaks or multi-wavelength experiments. A study on T4 lysozyme showed that incorporating iodoPhe did not perturb the protein's structure and enabled structure solution with significantly less data than conventional methods.[6]

Caption: Using site-specifically incorporated iodo-phenylalanine to solve protein structures via SAD phasing.

Applications in Drug Design and Chemical Biology

Halogenation is a well-established strategy in medicinal chemistry to fine-tune the properties of therapeutic candidates.

-

Enhancing Binding Affinity: The introduction of a halogen can enhance binding affinity through favorable hydrophobic contacts or by forming a stabilizing halogen bond.[4] Studies on the L-type amino acid transporter 1 (LAT1), a target in cancer therapy, revealed that the size and position of the halogen on phenylalanine analogs directly influence binding affinity and selectivity.[4][10] Specifically, larger halogens at the meta or ortho positions were preferred by LAT1, providing a clear design principle for developing selective inhibitors or drug conjugates.[4]

-

Improving Pharmacokinetic Properties: Fluorination, in particular, is often used to block sites of metabolic degradation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of a drug.[1] It can also modulate lipophilicity to improve membrane permeability and bioavailability.[3]

-

Modulating Peptide and Protein Function: Halogenation can directly impact biological function. In the development of auristatin-based antibody-drug conjugates (ADCs), halogenation of the phenylalanine residue was shown to shift an unfavorable conformational equilibrium of the warhead towards its biologically active isomer, all while retaining or even slightly improving its cytotoxicity.[11] In other studies, halogenated derivatives of L-phenylalanine have demonstrated neuroprotective effects in models of brain ischemia by modulating glutamatergic synaptic transmission.[12]

-

Investigating Amyloid Formation: The systematic replacement of phenylalanine with various fluorinated and iodinated analogs in the amyloidogenic peptide NFGAIL allowed researchers to dissect the forces driving amyloid aggregation.[5] The results showed a clear synergy between the hydrophobicity of the analog and the kinetics of fibril formation, demonstrating how halogenation can serve as a "tuning knob" to study the fundamental processes of protein misfolding.[5]

Chapter 4: Practical Considerations and Troubleshooting

The successful application of these powerful analogs requires attention to potential challenges.

-

Cellular Toxicity: Some halogenated analogs can be toxic to expression hosts, leading to poor growth and low protein yields. It is crucial to determine the optimal concentration of the analog that supports protein expression without overly inhibiting cell growth.

-

Synthetase Fidelity and Mis-incorporation: The "orthogonality" of the synthetase is key. A promiscuous synthetase might charge the canonical phenylalanine, leading to a mixed population of proteins. Conversely, the host's native phenylalanyl-tRNA synthetase might recognize the analog (especially minimally perturbing ones like 4F-Phe), leading to its incorporation at native Phe codons.[9]

-

Verification is Essential: Always use mass spectrometry to confirm the precise mass of the final protein product. This is the definitive way to validate that a) the analog was incorporated, and b) it was incorporated only at the desired site.

Troubleshooting Table: Site-Specific Incorporation

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield of Full-Length Protein | 1. Analog toxicity.2. Poor uptake of the analog by the cell.3. Inefficient synthetase (low kcat/Km). | 1. Titrate analog concentration to find a balance between labeling and cell health.2. Use a different expression strain or media formulation.3. Use a more evolved or different orthogonal synthetase/tRNA pair. |

| High Amount of Truncated Protein | 1. Insufficient analog concentration.2. Premature termination at the TAG codon is outcompeting incorporation. | 1. Increase the concentration of the analog in the media.2. Use an expression strain with a lower abundance of Release Factor 1 (RF1), which recognizes the TAG codon.3. Ensure the synthetase/tRNA pair is highly active. |

| Mass Spec Shows a Mix of Analog and Phe at the TAG Site | The orthogonal synthetase is not entirely specific and can charge endogenous Phe. | Use a "negative selection" evolved synthetase that has been engineered to actively reject phenylalanine. Purify the protein under conditions that might separate the two species if possible. |

| Mass Spec Shows Mass Increase Greater Than One Analog | The native Phe-tRNA synthetase is recognizing the analog, causing global mis-incorporation.[9] | This is a significant issue, especially for analogs very similar to Phe (e.g., 2-F-Phe).[9] Consider using a different analog or an engineered host strain with a Phe-tRNA synthetase that does not recognize the analog. |

Conclusion and Future Outlook

Halogenated phenylalanine analogs represent a mature yet continually evolving toolkit for modern biological research. From providing exquisitely sensitive probes for NMR spectroscopy to enabling novel strategies for drug design and protein structure determination, their utility is expansive. The causal link between the fundamental physicochemical properties of the halogen atom and the resulting biological or analytical outcome is clear and predictable, empowering researchers to rationally design experiments. As our ability to engineer the cellular machinery for genetic code expansion improves, and as synthetic methods provide access to even more diverse analogs, the role of the humble halogen in dissecting the complex world of proteins is set to grow ever more significant.

References

-

Salwiczek, M., et al. (2012). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]

-

Huttunen, J., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. Available at: [Link]

-

Forster, C., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. International Journal of Molecular Sciences. Available at: [Link]

-

Kagiyama, T., et al. (2004). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke. Available at: [Link]

-

Kokubo, H., et al. (2020). The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation. ChemistryBioChem. Available at: [Link]

-

Huttunen, J., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. Available at: [Link]

-

Hao, X., et al. (2014). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Chemical Biology. Available at: [Link]

-

Forster, C., et al. (2022). Site-specific Halogenation of Peptides and Proteins using engineered Halogenase Enzymes. bioRxiv. Available at: [Link]

-

Xie, J., et al. (2004). The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination. Nature Biotechnology. Available at: [Link]

-

Male, L., et al. (2021). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. Organic Letters. Available at: [Link]

-

Ekholm, F. S., et al. (2021). Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. ACS Omega. Available at: [Link]

-

Male, L., et al. (2021). One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging. ACS Publications. Available at: [Link]

-

Kagiyama, T., et al. (2004). Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke. Available at: [Link]

-

Apostolovic, B., et al. (2010). Selective protein-protein interactions driven by a phenylalanine interface. Journal of the American Chemical Society. Available at: [Link]

-

Forster, C., et al. (2022). Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. Semantic Scholar. Available at: [Link]

-

Salwiczek, M., et al. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules. Available at: [Link]

Sources

- 1. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Impact of Halogenated Phenylalanine Derivatives on NFGAIL Amyloid Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The site-specific incorporation of p-iodo-L-phenylalanine into proteins for structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective action of halogenated derivatives of L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Coupling Strategies for (3S)-3-amino-3-(4-bromophenyl)propanoic Acid in Solid-Phase Peptide Synthesis

Introduction: Navigating the Challenges of Incorporating β-Amino Acids in SPPS

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development, offering pathways to novel therapeutics with enhanced stability, conformational control, and biological activity.[1] Among these, β-amino acids are of particular interest. (3S)-3-amino-3-(4-bromophenyl)propanoic acid, a chiral β-amino acid, presents unique opportunities due to its structural features. The β-amino acid backbone can induce specific secondary structures in peptides, while the 4-bromophenyl moiety serves as a versatile handle for post-synthesis modifications via cross-coupling reactions.[2]

However, the successful incorporation of (3S)-3-amino-3-(4-bromophenyl)propanoic acid into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS) is not without its challenges. The steric hindrance imposed by the bulky bromophenyl group and the potentially altered reactivity of the β-amino group can lead to sluggish and incomplete coupling reactions.[3] This can result in deletion sequences and a final product that is difficult to purify.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective coupling protocols for incorporating Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid in SPPS. We will explore various coupling strategies, explain the rationale behind the choice of reagents, and provide step-by-step protocols to maximize coupling efficiency and ensure the integrity of the final peptide product.

Understanding the Fundamentals of SPPS

Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized peptide synthesis by anchoring the C-terminal amino acid to a solid support (resin) and sequentially adding amino acids.[4] The general SPPS cycle involves several key steps:

-

Resin Loading: The first Fmoc-protected amino acid is attached to the solid support. It is often recommended to purchase pre-loaded resins to avoid challenges associated with the initial anchoring step.[5]

-

Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed, typically with a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF).[6]

-

Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.[7]

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.[7]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and side-chain protecting groups are removed.[7]

Core Challenges with (3S)-3-amino-3-(4-bromophenyl)propanoic Acid

The primary obstacle in coupling Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid is steric hindrance. The bulky 4-bromophenyl group can impede the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This can lead to:

-

Slow reaction kinetics: Requiring longer coupling times.

-

Incomplete coupling: Resulting in the formation of deletion sequences where the β-amino acid is missing.

-

Aggregation: The hydrophobicity of the bromophenyl group can contribute to peptide aggregation on the resin, further hindering reagent accessibility.[8]

To overcome these challenges, a judicious selection of coupling reagents and optimized reaction conditions are paramount.

Recommended Coupling Protocols

Here, we present three robust coupling protocols for incorporating Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid, ranging from a standard, cost-effective method to more powerful, specialized approaches for particularly difficult couplings.

Protocol 1: The Standard and Economical Approach - DIC/Oxyma

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a widely used, efficient, and cost-effective method for peptide coupling.[9] Oxyma has been shown to be a superior additive to the more traditional 1-hydroxybenzotriazole (HOBt), as it is non-explosive and can reduce racemization.[10][11]

Mechanism of Action: DIC activates the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate.[10] This intermediate can then react with the N-terminal amine of the peptide chain. Oxyma acts as a scavenger for this reactive intermediate, forming an active ester that is less prone to side reactions and racemization, while still being sufficiently reactive for efficient coupling.

Diagram of DIC/Oxyma Coupling Workflow:

Caption: Workflow for DIC/Oxyma mediated coupling.

Step-by-Step Protocol:

-

Resin Preparation: Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid (3 equivalents relative to resin loading), Oxyma (3 equivalents), in DMF.

-

Coupling Reaction: Add DIC (3 equivalents) to the activation solution and immediately add the mixture to the deprotected resin.

-

Reaction Time: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For difficult couplings, the reaction time can be extended overnight.[11]

-

Monitoring the Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the disappearance of the free primary amine. A yellow to light brown coloration of the beads indicates a complete or near-complete reaction. If the beads remain dark blue, the coupling is incomplete.

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and the diisopropylurea byproduct.

Table 1: Reagent Stoichiometry for DIC/Oxyma Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid | 3.0 |

| DIC | 3.0 |

| Oxyma | 3.0 |

| Solvent (DMF) | Sufficient to swell the resin |

Protocol 2: The High-Efficiency Standard - HBTU/HOBt with Base

For more challenging couplings, aminium/uronium salt-based reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed.[1] These reagents, in the presence of a base like N,N-diisopropylethylamine (DIEA), rapidly generate the HOBt active ester of the amino acid, which then couples to the free amine on the resin.[1]

Mechanism of Action: HBTU reacts with the carboxylate of the Fmoc-amino acid (formed by the addition of a base) to generate a highly reactive HOBt ester. This active ester then readily reacts with the N-terminal amine of the peptide chain to form the peptide bond.

Diagram of HBTU/HOBt Coupling Workflow:

Caption: Workflow for HBTU/HOBt mediated coupling.

Step-by-Step Protocol:

-

Resin Preparation: Follow the same procedure as in Protocol 1 for resin swelling, deprotection, and washing.

-

Activation Solution Preparation: In a separate vessel, dissolve Fmoc-(3S)-3-amino-3-(4-bromophenyl)propanoic acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Coupling Reaction: Add DIEA (6 equivalents) to the activation solution. A color change to yellow is often observed. Immediately add the activated mixture to the deprotected resin.

-

Reaction Time: Allow the coupling to proceed for 1-2 hours at room temperature with gentle agitation.

-

Monitoring the Reaction: Use the ninhydrin test to monitor the reaction progress.

-

Washing: After complete coupling, wash the resin as described in Protocol 1.

Table 2: Reagent Stoichiometry for HBTU/HOBt Coupling

| Reagent | Equivalents (relative to resin loading) |

| Fmoc-(S)-3-amino-3-(4-bromophenyl)propanoic acid | 3.0 |

| HBTU | 2.9 |

| HOBt | 3.0 |

| DIEA | 6.0 |

| Solvent (DMF) | Sufficient to swell the resin |

Protocol 3: The "Tough Nut Cracker" - Double Coupling and Elevated Temperature

For exceptionally difficult couplings where the previous protocols yield incomplete reactions, a "double coupling" strategy can be employed. This involves performing the coupling reaction twice before proceeding to the next deprotection step. Additionally, performing the coupling at a slightly elevated temperature can help overcome the activation energy barrier for sterically hindered amino acids.

Rationale: The first coupling reaction may still leave a significant number of unreacted N-terminal amines. A second, fresh charge of activated amino acid can drive the reaction to completion. Elevated temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thereby increasing the reaction rate.[12]

Step-by-Step Protocol:

-

First Coupling: Perform the coupling reaction using either the DIC/Oxyma (Protocol 1) or HBTU/HOBt (Protocol 2) method.

-

Washing: After the first coupling, wash the resin thoroughly with DMF (3x) to remove byproducts.

-

Second Coupling: Prepare a fresh activation solution and repeat the coupling step. For this second coupling, the reaction vessel can be gently heated to 40-50°C for 1-2 hours.[12]

-

Monitoring and Final Washing: Monitor the reaction with the ninhydrin test. Once complete, perform the final extensive washing procedure as outlined in the previous protocols.

Table 3: General Guidelines for Double Coupling

| Parameter | Recommendation |

| Reagents | Use fresh reagents for the second coupling. |

| Stoichiometry | Same as the single coupling protocol chosen. |

| Temperature | Room temperature for the first coupling, 40-50°C for the second coupling. |

| Reaction Time | 1-2 hours for each coupling. |

Self-Validation and Monitoring

The success of each coupling step is critical for the synthesis of the full-length target peptide. The ninhydrin (Kaiser) test is a reliable qualitative method for detecting the presence of primary amines on the resin.

-

Positive Result (Blue/Purple Beads): Indicates the presence of unreacted amines, signifying an incomplete coupling reaction.

-

Negative Result (Yellow/Colorless Beads): Indicates the absence of primary amines, suggesting a successful coupling.

For quantitative analysis and to confirm the incorporation of the β-amino acid, a small sample of the resin can be cleaved and analyzed by mass spectrometry after the coupling step.

Conclusion and Field-Proven Insights